molecular formula C19H16Cl3NO5 B14627516 Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate CAS No. 57729-14-3

Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate

Cat. No.: B14627516
CAS No.: 57729-14-3
M. Wt: 444.7 g/mol
InChI Key: BGIKZJURPXCKTD-UHFFFAOYSA-N
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Description

Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a cyclohexyl group, a nitro group, and a trichlorophenoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate typically involves the esterification of 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The trichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Cyclohexyl 2-amino-5-(2,4,6-trichlorophenoxy)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid and cyclohexanol.

Scientific Research Applications

Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichlorophenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl 2-nitrobenzoate: Lacks the trichlorophenoxy group, making it less lipophilic and potentially less biologically active.

    2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid: Lacks the cyclohexyl ester group, which may affect its solubility and reactivity.

    Cyclohexyl 2-amino-5-(2,4,6-trichlorophenoxy)benzoate: A reduced derivative with different chemical and biological properties.

Uniqueness

Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

CAS No.

57729-14-3

Molecular Formula

C19H16Cl3NO5

Molecular Weight

444.7 g/mol

IUPAC Name

cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate

InChI

InChI=1S/C19H16Cl3NO5/c20-11-8-15(21)18(16(22)9-11)27-13-6-7-17(23(25)26)14(10-13)19(24)28-12-4-2-1-3-5-12/h6-10,12H,1-5H2

InChI Key

BGIKZJURPXCKTD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=C3Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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